molecular formula C8H14O2 B114256 Methyl cyclohexanecarboxylate CAS No. 4630-82-4

Methyl cyclohexanecarboxylate

Cat. No.: B114256
CAS No.: 4630-82-4
M. Wt: 142.20 g/mol
InChI Key: ZQWPRMPSCMSAJU-UHFFFAOYSA-N
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Description

Methyl cyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a methyl ester derived from cyclohexanecarboxylic acid and methanol. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Methyl cyclohexanecarboxylate is an endogenous metabolite . As such, it interacts with various biochemical processes within the body.

Biochemical Pathways

As an endogenous metabolite, it is likely involved in various metabolic pathways within the body .

Result of Action

As an endogenous metabolite, it likely has a role in various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where cyclohexanecarboxylic acid and methanol are fed into a reactor with a catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl cyclohexanecarboxylate is unique due to its specific ester structure derived from cyclohexanecarboxylic acid, which imparts distinct chemical and physical properties. Its applications in flavoring and fragrance industries, as well as its role in organic synthesis, highlight its versatility compared to similar compounds .

Properties

IUPAC Name

methyl cyclohexanecarboxylate
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InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPRMPSCMSAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID9074303
Record name Methyl cyclohexanecarboxylate
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Molecular Weight

142.20 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour
Record name Methyl cyclohexanecarboxylate
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Record name Methyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

183.00 °C. @ 760.00 mm Hg
Record name Methyl cyclohexanecarboxylate
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Solubility

Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Methyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.990-0.999
Record name Methyl cyclohexanecarboxylate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

4630-82-4
Record name Methyl cyclohexanecarboxylate
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Record name Methyl cyclohexanecarboxylate
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Record name Methyl cyclohexanecarboxylate
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Record name Methyl cyclohexanecarboxylate
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Record name METHYL CYCLOHEXANECARBOXYLATE
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Record name Methyl cyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

A solution of LDA (33 ml, 1.5 M in Et2O) in THF (50 mL) at −78° C. was treated with 4-(2-benzyloxy-ethyl)-cyclohexanone (9.5 g, 40.2 mmol). The mixture was warmed to 0° C. over 30 min. before re-cooling to −78° C. and adding HMPA (7 mL). Methyl cyanoformate (CNCO2Me, 4.1 mL, 85 mmol) was added and the mixture was stirred for 15 m before aqueous quench and work-up. The product was purified by chromatography on SiO2 with 10% EtOAc:Hx. 5-(2-Benzyloxy-ethyl)-2-oxo-)cyclohexanecarboxylic acid methyl ester was isolated, 5.8 g (49%).
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Per hour a solution of 4.5 g of dimethyl 1,1-cyclohexanedicarboxylate in 4.5 g of methanol was passed at 275° C. over 5 g of aluminum oxide. The exit mixture obtained over 6 hours (36.5 g) was distilled to yield 10.1 g of methyl cyclohexanecarboxylate (53%, based on diester used) and 7.7 g of the starting material.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled and stirred solution of cyclohexanecarboxylic acid (7.4 g, 0.058 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent liquid of methyl cyclohexanecarboxylate (5.6 g, 0.039 mol, yield 67.2%, b.p. 73°-74° C./16 mmHg), which was assigned the structure by the following data:
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of methyl cyclohexanecarboxylate?

A1: The molecular formula of this compound is C8H14O2, and its molecular weight is 142.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has explored the 13C NMR spectra of this compound and its stereoisomers. [, ] This data provides insights into the structural conformation and can be used for identification and analysis. Additionally, studies have investigated the infrared spectra of this compound and related compounds. [, ]

Q3: What are the applications of this compound in catalysis?

A3: this compound is primarily studied as a product in the carbonylation of cyclohexene, a reaction with significant industrial importance. [] Researchers have investigated the kinetics and mechanisms of this reaction using palladium(II) chloride–triphenylphosphine as a catalyst. []

Q4: Are there other catalytic reactions involving this compound?

A4: Research highlights the use of this compound as a starting material in the synthesis of 2-oxaspiro[3.5]nonane-1-ones, which are analogs of the natural product anisatin. [] This synthesis involves a multi-step process including oxidation and rearrangement reactions.

Q5: How does the structure of this compound relate to its reactivity?

A5: Studies on the kinetics of acid- or base-catalyzed methanolysis of this compound and similar esters reveal the influence of steric and polar effects on reactivity. [] These findings contribute to understanding the structure-activity relationship for this class of compounds.

Q6: Are there specific structural modifications of this compound that impact its properties?

A6: Research on the free-radical chlorination of this compound and its derivatives investigates the stereochemistry of the reaction. [, , ] Understanding the stereoselectivity of these reactions is crucial for predicting product outcomes and designing targeted synthesis.

Q7: How is this compound detected and quantified?

A7: Gas chromatography coupled with flame ionization detection (GC-FID) and headspace solid phase microextraction with gas chromatography coupled to mass spectrometry (HS-SPME-GC-MS) are employed to analyze this compound. [] These techniques are particularly useful for identifying adulterants in extra virgin olive oil. []

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